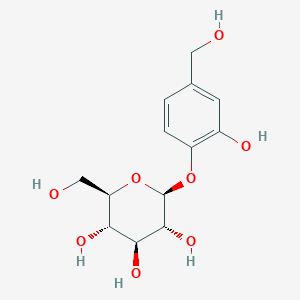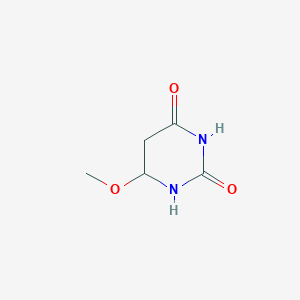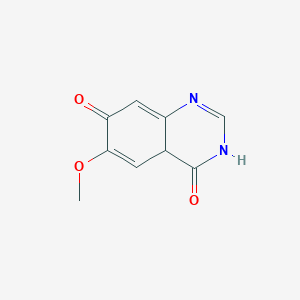![molecular formula C15H16NO4- B12360609 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H17NO4. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID typically involves the reaction of a suitable spirocyclic precursor with a benzyloxycarbonyl (CBZ) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.
Aplicaciones Científicas De Investigación
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID: Lacks the CBZ protecting group, making it more reactive.
2-CBZ-2-AZA-SPIRO[3.4]OCTANE-6-CARBOXYLIC ACID: Contains a larger spiro ring, which can affect its chemical properties and reactivity.
Uniqueness
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of the CBZ protecting group. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H16NO4- |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
Clave InChI |
TXYJSXKXMYOUBY-UHFFFAOYSA-M |
SMILES canónico |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


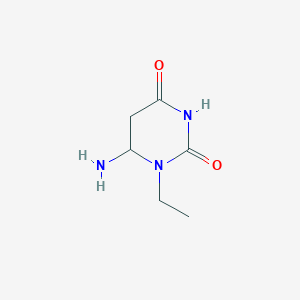
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
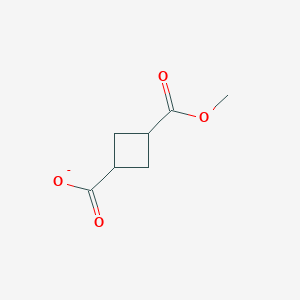
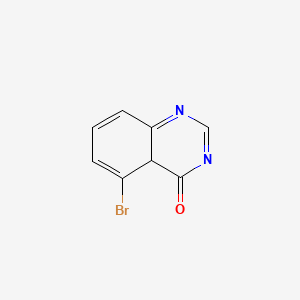
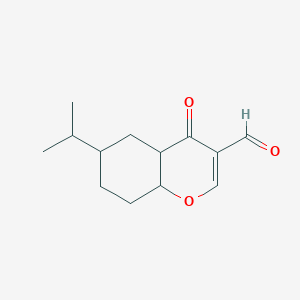
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
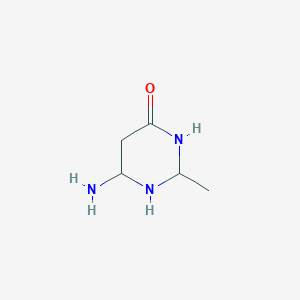

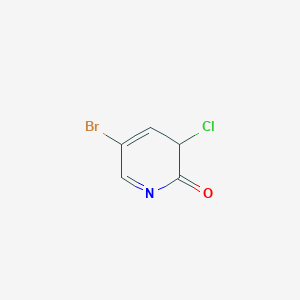
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)

